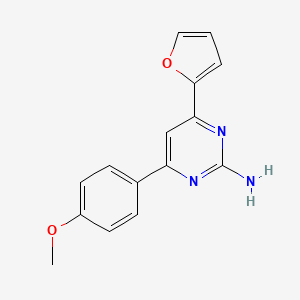
4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (4MPNPA) is an organic compound composed of a pyrimidin-2-amine core with two aromatic rings, one of which is nitrated. It is a versatile compound that has been used in a variety of fields, including organic synthesis, drug design, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a building block in organic synthesis for the synthesis of other organic compounds. It has also been used in drug design, as it has been found to interact with certain enzymes and receptors and can be used to modulate their activity. In addition, it has been used in biochemistry to study the structure and function of proteins, as well as the mechanism of action of drugs.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is not fully understood. However, it is believed to interact with certain enzymes and receptors, modulating their activity. In addition, it has been found to interact with certain proteins, which may affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine are not fully understood. However, it has been found to interact with certain enzymes and receptors, which may affect their activity. In addition, it has been found to interact with certain proteins, which may affect their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine in laboratory experiments include its versatility, its low cost, and its safety. It is a relatively safe compound with low toxicity, making it suitable for use in laboratory experiments. Furthermore, its low cost makes it an attractive option for researchers. The main limitation of 4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential use in drug design. In addition, further research into its use in organic synthesis and its potential use in biochemistry is warranted. Finally, further research into its potential use in other fields, such as materials science, is also possible.
Synthesemethoden
4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is synthesized through a multi-step process. First, 4-methoxyphenol is reacted with nitric acid to form 4-nitro-4-methoxyphenol. This is then reacted with pyrimidine to form 4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. Finally, the compound is purified by recrystallization.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-24-14-8-4-12(5-9-14)16-10-15(19-17(18)20-16)11-2-6-13(7-3-11)21(22)23/h2-10H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNONOXVWZEXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)





